(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate
Description
Properties
Molecular Formula |
C14H19F2NO3 |
|---|---|
Molecular Weight |
287.30 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C14H19F2NO3/c1-14(2,3)20-13(19)17-10(8-18)6-9-4-5-11(15)12(16)7-9/h4-5,7,10,18H,6,8H2,1-3H3,(H,17,19)/t10-/m0/s1 |
InChI Key |
PHMGUGRPNIYHDF-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate typically involves the following steps:
Formation of the Chiral Intermediate: The chiral intermediate, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, is synthesized through the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using ketoreductases.
Carbamate Formation: The chiral intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic approaches to enhance yield and enantioselectivity. For instance, Escherichia coli cells expressing mutant ketoreductases can be used to reduce the ketone precursor to the chiral alcohol with high optical purity and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to the hydroxy group.
Substitution: The fluorine atoms in the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the chiral alcohol.
Substitution: The major products are the substituted phenyl derivatives.
Scientific Research Applications
(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chiral center makes it valuable for studying enzyme-catalyzed reactions and stereoselectivity.
Mechanism of Action
The mechanism of action of (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s chiral center allows it to bind selectively to enzymes and receptors, influencing their activity. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it an effective modulator of biological processes .
Comparison with Similar Compounds
Key Observations:
Fluorination Effects :
- The 3,4-difluorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 3-fluorophenyl analog . This enhances metabolic stability and may increase binding affinity in enzyme-targeted applications.
- The diphenyl analog lacks fluorine but exhibits significantly higher lipophilicity (logP ~3.5 estimated) due to aromatic stacking, which could improve membrane permeability but reduce aqueous solubility.
Molecular Weight and Steric Effects: The diphenyl variant has the highest molecular weight (313.39 g/mol), creating steric hindrance that may slow reaction kinetics in synthetic pathways. The mono-fluoro compound (269.31 g/mol) is lighter and less sterically demanding, favoring applications requiring rapid intermediate functionalization.
Synthetic Utility :
- The Boc group in all three compounds ensures amine protection during multi-step syntheses. However, the difluorophenyl and diphenyl variants may require tailored deprotection conditions due to electronic or steric differences.
Q & A
Q. What enantioselective synthetic routes are effective for preparing (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate?
The compound’s stereochemistry is critical for its biological activity. A robust method involves asymmetric Mannich reactions using organocatalysts. For example, chiral Brønsted acids (e.g., TRIP catalysts) can induce high enantioselectivity in β-amino alcohol derivatives. Post-reduction of intermediates and Boc-protection yield the final product. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .
| Step | Key Parameters | Yield (Typical) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Mannich Reaction | −20°C, toluene, 24h | 75% | 92% |
| Reduction | NaBH₄, MeOH, 0°C | 85% | - |
| Boc Protection | Boc₂O, DMAP, THF | 90% | - |
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. Key signals:
- Aromatic protons (3,4-difluorophenyl): δ 7.2–7.5 ppm (split due to fluorine coupling).
- Hydroxy proton: δ 2.5–3.0 ppm (broad, exchangeable).
- X-ray Crystallography : Resolves absolute configuration. Use SHELX programs (SHELXL for refinement) with Cu-Kα radiation. Hydrogen bonding between the carbamate and hydroxy groups stabilizes the crystal lattice .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiopurity. Mobile phase: hexane/ethanol (90:10) with 0.1% TFA .
Advanced Research Questions
Q. How can conflicting purity data between NMR and HPLC be resolved?
Discrepancies may arise from:
- Degradation : Hydrolysis of the carbamate group in aqueous HPLC conditions. Verify stability via LC-MS (look for m/z = [M+H]+ 342.3 ± 0.5).
- Solvent Effects : NMR integrates all protons, including impurities with overlapping signals. Use 2D NMR (COSY, HSQC) to isolate signals.
- Column Selectivity : Optimize HPLC gradients and column temperature to separate co-eluting impurities. Validate with spiked standards .
Q. What strategies address crystallographic challenges (e.g., twinning, low resolution) for this compound?
- Twinning : Use SHELXL’s TWIN command with HKLF5 data. Refine twin fractions iteratively.
- Low Resolution : Collect high-redundancy data (≥4-fold) at synchrotron sources. Apply anisotropic displacement parameters (ADPs) for non-H atoms.
- Hydrogen Bonding : Assign using SHELXL’s AFIX constraints. Validate with Hirshfeld surface analysis .
Q. How can enantiomeric impurities be quantified below 0.5%?
- Chiral SFC : Supercritical fluid chromatography (SFC) with CO₂/ethanol mobile phases offers higher resolution than HPLC.
- Isotopic Labeling : Synthesize a ¹³C-labeled internal standard to enhance MS detection limits.
- VCD Spectroscopy : Vibrational circular dichroism provides stereochemical validation in solution phase .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- DFT Calculations : Optimize transition states (e.g., Gaussian 16) to model stereochemical outcomes. Key descriptors:
- Fukui indices (electrophilicity at carbamate oxygen).
- NBO charges (interaction with Lewis acids).
Contradiction Analysis & Troubleshooting
Q. Why does the observed melting point differ from literature values?
- Polymorphism : Recrystallize from alternative solvents (e.g., ethyl acetate vs. hexane).
- Hydration/Solvation : Perform TGA to detect solvent loss (5–10% weight loss near 100°C).
- Impurity Profile : Use DSC to identify eutectic mixtures. Compare with purity data from HPLC .
Q. How to assess biological activity when toxicological data are limited?
- In Silico Profiling : Use SwissADME to predict ADMET properties. Key risks:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
